(2-Bromothiazol-5-yl)methanamine hydrobromide
CAS No.:
Cat. No.: VC15919945
Molecular Formula: C4H6Br2N2S
Molecular Weight: 273.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C4H6Br2N2S |
---|---|
Molecular Weight | 273.98 g/mol |
IUPAC Name | (2-bromo-1,3-thiazol-5-yl)methanamine;hydrobromide |
Standard InChI | InChI=1S/C4H5BrN2S.BrH/c5-4-7-2-3(1-6)8-4;/h2H,1,6H2;1H |
Standard InChI Key | VADGHJZAOHIOIY-UHFFFAOYSA-N |
Canonical SMILES | C1=C(SC(=N1)Br)CN.Br |
Introduction
(2-Bromothiazol-5-yl)methanamine hydrobromide is a chemical compound with significant interest in medicinal chemistry due to its biological activities. It is a derivative of thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen. The compound's molecular formula is C4H6Br2N2S, and its molecular weight is approximately 273.98 g/mol . The hydrobromide form enhances its solubility and stability, making it suitable for various applications.
Synthesis
The synthesis of (2-Bromothiazol-5-yl)methanamine hydrobromide typically involves multi-step organic reactions starting from simpler thiazole derivatives. These methods often require careful control of reaction conditions to achieve the desired substitution pattern.
Biological Activities and Applications
Compounds containing thiazole rings, including (2-Bromothiazol-5-yl)methanamine hydrobromide, exhibit a range of pharmacological effects such as antibacterial, antifungal, and anticancer properties. The bromine atom enhances the potency against certain biological targets. This compound is being explored for its potential in medicinal chemistry and pharmaceutical applications, particularly in drug development.
Hazard Identification and Safety Precautions
(2-Bromothiazol-5-yl)methanamine hydrobromide poses several hazards:
-
Acute Toxicity: Harmful if swallowed (H302).
-
Skin and Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).
-
Respiratory Irritation: May cause respiratory irritation (H335) .
Handling requires protective measures, including avoiding inhalation of dust or fumes and wearing protective clothing.
Comparison with Similar Compounds
Compound Name | CAS Number | Key Features |
---|---|---|
(2-Amino-5-bromothiazole) | 61296-22-8 | Contains an amino group; potential for drug development |
(2-Bromothiazol-4-yl)methanol | 5198-86-7 | Hydroxymethyl derivative; different functional group |
(2-Bromo-4-methylthiazole) | Not available | Methyl substitution; altered biological activity |
(2-Bromothiazol-5-carbaldehyde) | Not available | Aldehyde group; useful in further derivatization |
(2-Bromothiazol-5-yl)methanamine hydrobromide stands out due to its specific combination of a bromine atom and an amino group on the thiazole ring, enhancing its reactivity and biological activity compared to other derivatives.
Research Findings and Future Directions
Research on (2-Bromothiazol-5-yl)methanamine hydrobromide focuses on its interaction with biological targets. Techniques such as binding affinity studies help elucidate its mechanism of action and potential therapeutic uses. Future studies may explore modifications to the thiazole ring to optimize its pharmacological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume